Furo[3,4-c]pyridine-1,3-dione

Catalog No.
S751707
CAS No.
4664-08-8
M.F
C7H3NO3
M. Wt
149.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[3,4-c]pyridine-1,3-dione

CAS Number

4664-08-8

Product Name

Furo[3,4-c]pyridine-1,3-dione

IUPAC Name

furo[3,4-c]pyridine-1,3-dione

Molecular Formula

C7H3NO3

Molecular Weight

149.1 g/mol

InChI

InChI=1S/C7H3NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3H

InChI Key

KFKMGUPDWTWQFM-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)OC2=O

Synonyms

3,4-Pyridinedicarboxylic Acid Anhydride; Cinchomeronic Acid Anhydride; Cinchomeronic Anhydride; NSC 127964

Canonical SMILES

C1=CN=CC2=C1C(=O)OC2=O

Synthesis of Heterocyclic Compounds:

3,4-Pyridinedicarboxylic anhydride serves as a versatile building block for the synthesis of diverse heterocyclic compounds, which are molecules containing various atoms in their ring structures. Its reactivity allows condensation reactions with various amine and alcohol functionalities, leading to the formation of complex heterocycles with potential applications in pharmaceuticals, materials science, and other fields. For instance, research has described its use in the synthesis of fused pyridoquinoline derivatives with potential antitumor activity [].

Furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound characterized by a fused pyridine and furan ring structure. It has the molecular formula C7H3N O4 and is recognized for its unique bicyclic framework, which contributes to its chemical reactivity and biological properties. The compound features two carbonyl groups at the 1 and 3 positions of the pyridine ring, which are critical for its reactivity in various chemical transformations and interactions with biological systems .

PDCA is considered a mild irritant and may cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant []. Proper personal protective equipment (PPE) should be worn when handling PDCA.

Data Availability:

While specific toxicity data for PDCA is limited, similar anhydrides can be corrosive and harmful upon inhalation or ingestion []. Always refer to the Safety Data Sheet (SDS) for detailed handling and disposal information for PDCA.

  • Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of substituted derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to hydroxyl groups or methylene groups, altering the compound's reactivity and properties.
  • Cycloaddition Reactions: This compound can also engage in cycloaddition reactions, forming more complex polycyclic structures .

Furo[3,4-c]pyridine-1,3-dione exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antimicrobial Properties: Some studies have indicated that derivatives of furo[3,4-c]pyridine-1,3-dione possess antimicrobial activity against various pathogens.
  • Antitumor Activity: Research has suggested potential anticancer properties, with certain derivatives showing cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be relevant for drug development .

Furo[3,4-c]pyridine-1,3-dione can be synthesized through several methods:

  • Multicomponent Reactions: One effective synthesis involves a multicomponent reaction where an aldehyde reacts with 2-amino-3-pyridinecarboxylic acid and a suitable electrophile under mild conditions. This method is advantageous due to its simplicity and high yield .
  • Cyclization Reactions: Another approach is the cyclization of appropriate precursors such as 2-(hydroxymethyl)pyridine derivatives with α,β-unsaturated carbonyl compounds .

These methods allow for the efficient production of furo[3,4-c]pyridine-1,3-dione and its derivatives.

Furo[3,4-c]pyridine-1,3-dione finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their biological activities.
  • Agricultural Chemistry: Some compounds derived from furo[3,4-c]pyridine-1,3-dione have shown promise as agrochemicals with fungicidal or herbicidal properties.
  • Material Science: The unique properties of this compound make it suitable for use in developing novel materials .

Studies on furo[3,4-c]pyridine-1,3-dione interactions focus on its binding affinities and mechanisms of action:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins have revealed insights into its potential as a drug candidate.
  • Receptor Binding Studies: Research has shown that certain derivatives can bind to biological receptors, influencing physiological responses .

These studies are crucial for understanding the therapeutic potential of furo[3,4-c]pyridine-1,3-dione.

Furo[3,4-c]pyridine-1,3-dione shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Furo[2,3-b]pyridineBicyclicContains different ring fusion leading to varied reactivity.
Furo[3,2-b]pyridineBicyclicExhibits different electronic properties due to ring structure.
Pyrido[2,3-b]quinolinePolycyclicMore complex structure; known for distinct biological activities.
IsoquinolineBicyclicLacks the furan moiety; different reactivity patterns.

Furo[3,4-c]pyridine-1,3-dione is unique due to its specific arrangement of functional groups and fused ring system that influences its chemical behavior and biological activity compared to these similar compounds .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Pyridinedicarboxylic anhydride

Dates

Modify: 2023-08-15

Explore Compound Types